molecular formula C7H7BrO2S B1600663 Ethyl 4-bromothiophene-2-carboxylate CAS No. 62224-17-3

Ethyl 4-bromothiophene-2-carboxylate

Cat. No.: B1600663
CAS No.: 62224-17-3
M. Wt: 235.1 g/mol
InChI Key: SLNFTOHTVYSKLD-UHFFFAOYSA-N
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Description

Ethyl 4-bromothiophene-2-carboxylate is an organic compound with the molecular formula C7H7BrO2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-bromothiophene-2-carboxylate can be synthesized through various methods. One common approach involves the bromination of thiophene derivatives followed by esterification. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The resulting bromothiophene is then esterified using ethanol and a strong acid like sulfuric acid to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, allows for efficient large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-bromothiophene-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide (NaOMe) in methanol.

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and boronic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Major Products:

Scientific Research Applications

Ethyl 4-bromothiophene-2-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-bromothiophene-2-carboxylate largely depends on the specific reactions it undergoes. In coupling reactions, for example, the bromine atom is replaced by a carbon group through a palladium-catalyzed process. The thiophene ring’s aromaticity and electron-rich nature facilitate these transformations, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

  • Ethyl 2-bromothiophene-3-carboxylate
  • Methyl 4-bromothiophene-2-carboxylate
  • Ethyl 4-bromopyrrole-2-carboxylate

Comparison: this compound is unique due to its specific substitution pattern on the thiophene ring, which influences its reactivity and applications. Compared to its analogs, it offers distinct advantages in certain coupling reactions and material science applications due to its stability and ease of functionalization .

Properties

IUPAC Name

ethyl 4-bromothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO2S/c1-2-10-7(9)6-3-5(8)4-11-6/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLNFTOHTVYSKLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CS1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30445763
Record name Ethyl 4-bromothiophene-2-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62224-17-3
Record name 2-Thiophenecarboxylic acid, 4-bromo-, ethyl ester
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URL https://commonchemistry.cas.org/detail?cas_rn=62224-17-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-bromothiophene-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4-bromothiophene-2-carboxylate
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Synthesis routes and methods I

Procedure details

663 mg (3.20 mmol) of the compound from Example 6A are provided in 25 ml of ethanol, 0.1 ml of concentrated sulfuric acid is added and the mixture is heated under reflux overnight. After cooling to room temperature, a saturated aqueous sodium bicarbonate solution is added and the mixture is diluted with water and extracted with ethyl acetate. The organic phase is dried over sodium sulfate, filtered and concentrated. 700 mg (89% of theory) of the title compound are obtained.
Quantity
663 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Thionyl chloride (8.8 mL, 121 mmol) was added slowly to a solution of 4-bromothiophene-2-carboxylic acid (5.0 g, 24.2 mmol) in ethanol (30 mL) at room temperature. The reaction mixture was warmed up to 65° C. and stirred for 4 hours. Removal of solvent and excess reagent under vacuum afforded the crude product ethyl 4-bromothiophene-2-carboxylate (1015), which was used in the next step without further purification.
Quantity
8.8 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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